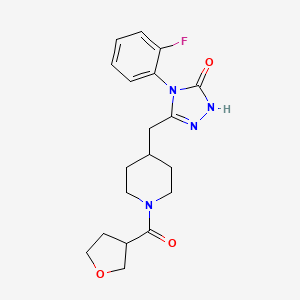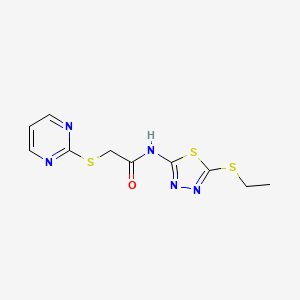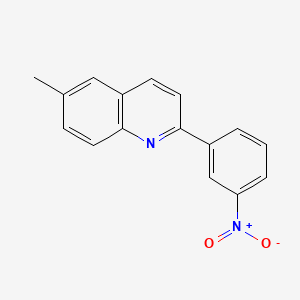amino}propanoyl)urea CAS No. 1252298-84-2](/img/structure/B2427584.png)
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea, also known as MPMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in regulating gene expression and cell growth. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its ability to selectively target cancer cells and diseased cells in the brain, while sparing healthy cells. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in treating other medical conditions, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea and improving its solubility in water.
Métodos De Síntesis
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea can be synthesized through a multistep process that involves the reaction of N-(4-methylbenzyl)-N-propargylamine with isocyanate, followed by the reaction with 3-chloropropionyl chloride. The resulting product is then treated with urea to yield (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea.
Aplicaciones Científicas De Investigación
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been studied for its potential applications in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGFBLGQIHYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)




![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)